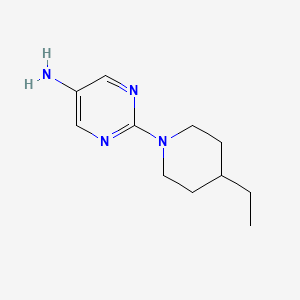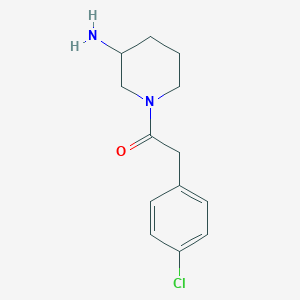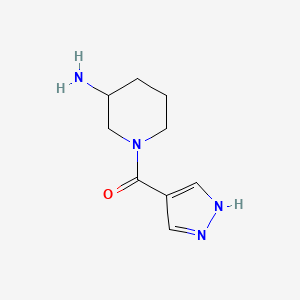
4-(3-Chloropyrazin-2-yl)-2,6-dimethylmorpholine
描述
4-(3-Chloropyrazin-2-yl)-2,6-dimethylmorpholine (4-CPDM) is a chemical compound that is widely used in a variety of scientific research applications. This compound is a derivative of pyrazine, a heterocyclic aromatic compound that is found in many natural and synthetic products. 4-CPDM is an important tool in research due to its unique properties such as its low toxicity and its ability to act as a ligand for a variety of metals. 4-CPDM has been used in a variety of research applications such as drug discovery, organic synthesis, and biochemistry.
科学研究应用
4-(3-Chloropyrazin-2-yl)-2,6-dimethylmorpholine is widely used in scientific research applications due to its unique properties. It is often used as a ligand for a variety of metals, and it can be used to synthesize a variety of organic compounds. It has also been used in drug discovery applications, as it can be used to identify new drug targets and to design new drugs. In addition, 4-(3-Chloropyrazin-2-yl)-2,6-dimethylmorpholine has been used in biochemistry and organic synthesis experiments, as it can be used to synthesize a variety of organic compounds.
作用机制
4-(3-Chloropyrazin-2-yl)-2,6-dimethylmorpholine acts as a ligand for a variety of metals, and it can act as a catalyst for a variety of reactions. It can also act as a chelating agent, as it can bind to metal ions and form coordination complexes. In addition, 4-(3-Chloropyrazin-2-yl)-2,6-dimethylmorpholine can act as a Lewis acid, which can facilitate the formation of a variety of organic compounds.
Biochemical and Physiological Effects
4-(3-Chloropyrazin-2-yl)-2,6-dimethylmorpholine has been found to be relatively non-toxic and has no known adverse effects on humans or animals. However, due to its ability to act as a ligand for a variety of metals, it is possible that it could interact with certain metal ions in the body and cause adverse effects.
实验室实验的优点和局限性
The main advantage of using 4-(3-Chloropyrazin-2-yl)-2,6-dimethylmorpholine in laboratory experiments is its low toxicity and its ability to act as a ligand for a variety of metals. It is also relatively inexpensive and easy to obtain. However, it is important to note that 4-(3-Chloropyrazin-2-yl)-2,6-dimethylmorpholine is sensitive to light and heat, and should be stored in a cool, dark place.
未来方向
The future of 4-(3-Chloropyrazin-2-yl)-2,6-dimethylmorpholine in scientific research is promising. It has already been used in drug discovery applications and in organic synthesis experiments, and it is likely that it will continue to be used in these areas. In addition, 4-(3-Chloropyrazin-2-yl)-2,6-dimethylmorpholine may be used in the development of new materials, such as catalysts and superconductors, and in the development of new drugs. It may also be used in the development of new biocatalysts and in the development of new drugs targeting specific diseases. Finally, 4-(3-Chloropyrazin-2-yl)-2,6-dimethylmorpholine may be used in the development of new diagnostic tools and in the development of new treatments for various diseases.
属性
IUPAC Name |
4-(3-chloropyrazin-2-yl)-2,6-dimethylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O/c1-7-5-14(6-8(2)15-7)10-9(11)12-3-4-13-10/h3-4,7-8H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAZCIXSXNBHIAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chloropyrazin-2-yl)-2,6-dimethylmorpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[(5-Methylthiophen-2-yl)methyl]piperidin-3-amine](/img/structure/B1464382.png)
![N-[(2-Methoxyphenyl)methyl]-N-methyl-sulfamoyl chloride](/img/structure/B1464384.png)


![2-{2-Azabicyclo[2.2.1]heptan-2-yl}benzoic acid](/img/structure/B1464387.png)






![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]piperidine](/img/structure/B1464399.png)
![1-[(3-Bromo-4-fluorophenyl)methyl]piperidin-3-amine](/img/structure/B1464401.png)